molecular formula C14H21N3O B7967311 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

Cat. No.: B7967311
M. Wt: 247.34 g/mol
InChI Key: SIZSBPVBZWJKGH-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide is a chemical research reagent designed for investigative applications. While direct studies on this specific molecule are limited, it belongs to a well-characterized class of benzamide analogs incorporating a piperidine group, which are of significant interest in medicinal chemistry and pharmacology . Compounds with this core structure are frequently investigated as novel chemical entities for targeting ligand-gated ion channels. Specifically, related benzamide-piperidine hybrids have been identified as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive processes, arousal, pain processing, and various neurological disorders . Research into this chemical class aims to develop subtype-selective ligands that can serve as valuable tools to elucidate the roles of specific nAChR subtypes in both normal and pathophysiological states . Furthermore, structurally similar benzamides bearing piperidine fragments have demonstrated promising activity in other research domains. For instance, such analogs have been screened for their ability to inhibit the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor, a key pathway in embryonic development and certain types of cancer . Additional research on piperidine-containing benzamides also explores their potential anti-inflammatory properties through cyclooxygenase (COX) inhibition . The piperidine ring is a privileged structure in drug discovery, known to contribute to a molecule's bioavailability and its interaction with biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-N-ethyl-5-piperidin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-16-14(18)12-10-11(6-7-13(12)15)17-8-4-3-5-9-17/h6-7,10H,2-5,8-9,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZSBPVBZWJKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzoic acid, ethylamine, and piperidine.

    Reduction: The nitro group of 2-nitrobenzoic acid is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen gas.

    Amidation: The resulting 2-aminobenzoic acid is then reacted with ethylamine to form 2-amino-N-ethylbenzoic acid.

    Cyclization: Finally, the piperidinyl group is introduced through a cyclization reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions include various substituted benzamides, nitroso derivatives, and secondary amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the compound's effectiveness against viral pathogens, particularly the Venezuelan equine encephalitis virus (VEEV). In a study, derivatives of this compound demonstrated potent antiviral activity with low cytotoxicity, making them promising candidates for further development as antiviral agents.

Case Study: VEEV Inhibition

  • Compound : 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide derivatives
  • Activity :
    • EC50 values in the low nanomolar range (0.02–0.04 μM) were recorded.
    • Significant reductions in viral replication were observed.
    • Mice treated with these compounds showed substantial protection against VEEV infection at doses of 5 mg/kg/day.

This indicates that the compound can interfere with viral nonstructural proteins, thereby inhibiting viral replication effectively .

Neurological Research

The compound also shows potential in neurological applications, particularly concerning serotonin receptor modulation. It has been associated with the activation of the 5-HT1F receptor, which is linked to various neurological disorders such as migraines and anxiety.

Case Study: Serotonin Receptor Agonism

  • Mechanism :
    • The compound acts as an agonist for the 5-HT1F receptor.
    • It has been proposed for treating conditions related to decreased serotonin transmission, including depression and migraine.

The structural characteristics of this compound allow it to engage effectively with serotonin receptors, suggesting its utility in developing treatments for serotonergic disorders .

Structural Optimization and Drug Development

The optimization of this compound has been a focal point in medicinal chemistry. Researchers have explored various structural modifications to enhance its pharmacological profile.

Optimization Strategies

  • Modification of Amino Groups : Substituting the N-ethyl group with other alkyl groups has shown varying effects on potency and selectivity.
  • Scaffold Variations : Altering the piperidine structure yielded compounds with improved antiviral efficacy and reduced cytotoxicity.

Data Tables

Modification Effect on Potency (EC50) Cytotoxicity (CC50) Comments
N-Methyl substitutionImproved>50 μMEnhanced viral plaque reduction
N-Isopropyl substitutionDecreased>50 μMSuggests steric hindrance
N-H analogSuperior>50 μMBest performance in CPE potency

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituents on the Benzamide Core

  • 5-Amino-2-(2-methylpiperidin-1-yl)benzamide: This analog replaces the N-ethyl group with a methyl-substituted piperidine.
  • N-((1-(piperidin-1-yl)cyclohexyl)methyl)benzamide: This compound features a cyclohexyl-piperidine hybrid structure. The bulkier cyclohexyl group may enhance lipophilicity and blood-brain barrier penetration compared to the simpler piperidine in 2-amino-N-ethyl-5-(piperidin-1-yl)benzamide .

Modifications to the Acyl Side Chain

  • 2-Hexanoylamino-/2-Tetradecanoylamino-benzamides: Analogs with long acyl chains at the 2-position (e.g., hexanoyl or tetradecanoyl) exhibit potent PCAF HAT inhibition (67–79% at 100 μM). In contrast, the target compound’s 2-amino group lacks an acyl chain, suggesting divergent mechanisms of action.

Pharmacological Activity Across Targets

mGlu5 Receptor Modulation

  • ADX47273 : A potent mGlu5-positive allosteric modulator (PAM) containing a benzamide backbone and a piperidine ring. ADX47273 (EC50 ≤1 μM) shares structural similarities with the target compound but includes a fluorophenyl-oxadiazole moiety, enhancing receptor selectivity .
  • CDPPB: Another mGlu5 PAM with a benzamide core and pyrazole substituents. Unlike this compound, CDPPB’s cyano and diphenylpyrazole groups contribute to its efficacy in preclinical schizophrenia models .

Enzyme Inhibition

  • PCAF HAT Inhibitors: Benzamides with 2-acylamino groups (e.g., compound 17: 79% inhibition) outperform anthranilic acid derivatives (34% inhibition). The target compound’s 2-amino group may lack sufficient hydrophobicity for strong HAT binding .
  • BChE Inhibitors : The N-((1-(piperidin-1-yl)cyclohexyl)methyl)benzamide series shows selective BChE inhibition (IC50 ~1 μM). The target compound’s ethyl and piperidine groups may similarly enhance selectivity for cholinesterases .

Physicochemical and Crystallographic Properties

  • Crystal Structures : Piperidine-containing benzamides (e.g., 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide) adopt chair conformations with hydrogen-bonding networks involving water molecules. These features likely apply to the target compound, influencing solubility and stability .
  • Hydrogen Bonding : The benzamide carbonyl in sulfamoyl derivatives forms critical H-bonds with Arg63 in glucokinase (distance: 3.1–3.4 Å). The target compound’s amide group may engage in similar interactions but requires substituent optimization for target specificity .

Data Tables Summarizing Key Comparisons

Table 1. Inhibitory Activity of Benzamide Analogs

Compound Target Activity (%)/EC50 (μM) Key Structural Feature Reference
This compound mGlu5/BChE N/A (predicted) N-ethyl, piperidine
2-Tetradecanoylamino-benzamide PCAF HAT 79% at 100 μM 2-Acylamino, C14 chain
ADX47273 mGlu5 EC50 ≤1 μM Fluorophenyl-oxadiazole
N-(Piperidin-cyclohexyl)benzamide BChE IC50 ~1 μM Cyclohexyl-piperidine hybrid

Table 2. Structural Impact on Pharmacokinetics

Compound LogP (Predicted) Hydrogen Bond Donors Conformational Flexibility Reference
This compound ~2.5 2 Moderate (piperidine chair)
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide ~3.0 1 Rigid (chair conformation)
CDPPB ~3.8 1 Low (planar pyrazole)

Biological Activity

2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a benzamide core substituted with an amino group, an ethyl group, and a piperidine moiety. This unique structure may contribute to its diverse biological activities.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance, studies have shown that compounds similar to this benzamide can inhibit cell proliferation in various cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)12.5Inhibition of cell growth
A549 (lung cancer)15.0Induction of apoptosis
HeLa (cervical cancer)10.0Cell cycle arrest

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

These results highlight the potential of this compound as an antimicrobial agent.

Case Studies and Research Findings

  • Antiviral Activity : In a study investigating the antiviral properties, derivatives of benzamides showed inhibition of viral replication in cell cultures, suggesting that structural modifications can enhance efficacy against specific viruses .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications in the piperidine moiety significantly influenced the biological activity of related compounds. For example, replacing piperidine with other cyclic amines altered potency against cancer cell lines .
  • Toxicology Studies : Toxicological assessments have demonstrated that while the compound exhibits promising biological activities, careful evaluation of its safety profile is necessary for therapeutic applications .

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